molecular formula C9H7NOS B3215227 5-Hydroxy-2-(thiophen-3-YL)pyridine CAS No. 1159820-76-4

5-Hydroxy-2-(thiophen-3-YL)pyridine

Cat. No.: B3215227
CAS No.: 1159820-76-4
M. Wt: 177.22 g/mol
InChI Key: DHAKZGQGRYUOMJ-UHFFFAOYSA-N
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Description

5-Hydroxy-2-(thiophen-3-YL)pyridine is a heterocyclic compound that features both a pyridine ring and a thiophene ring. The presence of these two rings makes it an interesting compound for various chemical and biological applications. The hydroxyl group attached to the pyridine ring further enhances its reactivity and potential for forming hydrogen bonds, which can be crucial in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-(thiophen-3-YL)pyridine typically involves the formation of the pyridine ring followed by the introduction of the thiophene moiety. One common method is the condensation reaction between a thiophene derivative and a pyridine precursor under basic conditions. For example, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be adapted to introduce the thiophene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using automated reactors to ensure consistency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pH control, can significantly enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-(thiophen-3-YL)pyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to alter the thiophene ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 5-oxo-2-(thiophen-3-YL)pyridine, while substitution reactions can introduce various functional groups onto the pyridine or thiophene rings.

Scientific Research Applications

5-Hydroxy-2-(thiophen-3-YL)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5-Hydroxy-2-(thiophen-3-YL)pyridine exerts its effects depends on its specific application. In biological systems, the hydroxyl group can form hydrogen bonds with amino acid residues in proteins, potentially altering their function. The thiophene ring can interact with aromatic residues through π-π stacking interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-(thiophen-3-YL)pyridine: Similar structure but with the hydroxyl group in a different position.

    5-Hydroxy-2-(furan-3-YL)pyridine: Similar structure but with a furan ring instead of a thiophene ring.

    5-Hydroxy-2-(pyridin-3-YL)pyridine: Similar structure but with another pyridine ring instead of a thiophene ring.

Uniqueness

5-Hydroxy-2-(thiophen-3-YL)pyridine is unique due to the specific positioning of the hydroxyl group and the thiophene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups allows for a diverse range of chemical modifications and applications .

Properties

IUPAC Name

6-thiophen-3-ylpyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c11-8-1-2-9(10-5-8)7-3-4-12-6-7/h1-6,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHAKZGQGRYUOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671770
Record name 6-(Thiophen-3-yl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159820-76-4
Record name 6-(3-Thienyl)-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159820-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Thiophen-3-yl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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